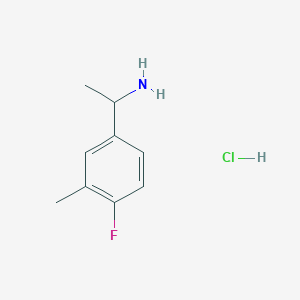

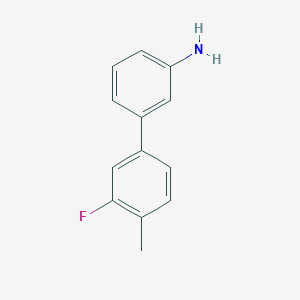

3-(3-Fluoro-4-methylphenyl)aniline

説明

3-(3-Fluoro-4-methylphenyl)aniline is a chemical compound with the linear formula C13H12FN . It is used in various applications and is a reliable reference material that meets strict industry standards .

Synthesis Analysis

The synthesis of 3-(3-Fluoro-4-methylphenyl)aniline involves several steps. For instance, 4-Fluoro-3-methylaniline may be used to synthesize 4-methoxy-3′-methyl-4′-fluorobiphenyl and diimine Schiff bases . Another example is the synthesis of well-defined rod-coil block copolymers of trifluoromethylated poly (phenylene oxide) using 4-Fluoro-3-(trifluoromethyl)aniline .Molecular Structure Analysis

The molecular structure of 3-(3-Fluoro-4-methylphenyl)aniline is determined by its linear formula C13H12FN . Theoretical structural analysis of similar compounds has been conducted using several DFT based methods .Chemical Reactions Analysis

The chemical reactions involving 3-(3-Fluoro-4-methylphenyl)aniline are complex and varied. For example, 4-Fluoro-3-methylaniline may be used to synthesize 4-methoxy-3′-methyl-4′-fluorobiphenyl and diimine Schiff bases . Another example is the synthesis of well-defined rod-coil block copolymers of trifluoromethylated poly (phenylene oxide) using 4-Fluoro-3-(trifluoromethyl)aniline .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(3-Fluoro-4-methylphenyl)aniline include a molecular weight of 201.24 . Other properties such as density, boiling point, vapour pressure, and enthalpy of vaporization can be inferred from similar compounds .科学的研究の応用

Antimicrobial Applications

3-(3-Fluoro-4-methylphenyl)aniline and its derivatives exhibit significant antimicrobial activity. A study synthesized various compounds, including N-{[3-(2,4-dichloro-5-fluoro phenyl)-1H-pyraol-4-yl] methylene} substituted anilin [3a-n], 3-Chloro-4-[3-(2,4-dichloro-5-fluoro phenyl)-1H-pyrazol-4-yl]-1-(substituted) azetidin-2-one [4a-n] and 2-[3-(2,4-Dichloro-5-fluoro phenyl)-1H-pyraol-4-yl]-3-(substituted phenyl)-1,3-thiazolidin-4-one [5a-n]. These compounds were tested for their antimicrobial properties, and many showed excellent to good antibacterial activity, demonstrating the potential of 3-(3-Fluoro-4-methylphenyl)aniline in developing new antimicrobial agents (Mistry, Desai, & Desai, 2016).

Crystal Structure and Synthesis Studies

The compound has also been involved in structural and synthesis studies. For instance, an unprecedented diastereospecific synthesis of (E)-1-(4-fluorophenyl)-3-(1H-indol-1-yl)-4-styrylazetidin-2-one from a cycloaddition reaction involving (E)-4-fluoro-N-((E)-3-phenylallylidene)aniline was reported. This study not only elucidates the structural details of the compound but also explores its electronic properties, providing insights into its potential applications in various fields (Gummidi, Kerru, Ibeji, & Singh, 2019).

Photodehalogenation and Photostabilization

The compound plays a role in photodehalogenation processes, generating phenyl cations and benzynes. This process is influenced by substituents and can lead to various products. The study's findings open avenues for designing less phototoxic drugs, indicating the compound's relevance in pharmaceutical research (Protti, Dichiarante, Dondi, Fagnoni, & Albini, 2012).

Vibrational Analysis and Theoretical Studies

Furthermore, comprehensive vibrational analysis and theoretical studies involving compounds like 4-Chloro-3-(trifluoromethyl)aniline, 4-bromo-3-(trifluoromethyl)aniline, and 4-fluoro-3-(trifluoromethyl)aniline have been conducted. These studies focus on understanding the effects of substituents on the vibrational spectra and analyzing hyperconjugation interactions, HOMO-LUMO energy gaps, molecular electrostatic potential surfaces, and thermodynamic functions. Such detailed investigations contribute to a deeper understanding of the compound's properties and its potential applications in various scientific fields (Revathi, Balachandran, Raja, Anitha, & Kavimani, 2017).

Safety and Hazards

特性

IUPAC Name |

3-(3-fluoro-4-methylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN/c1-9-5-6-11(8-13(9)14)10-3-2-4-12(15)7-10/h2-8H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFIPPNBURNZKRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=CC=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674923 | |

| Record name | 3'-Fluoro-4'-methyl[1,1'-biphenyl]-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Fluoro-4-methylphenyl)aniline | |

CAS RN |

1187386-07-7 | |

| Record name | 3'-Fluoro-4'-methyl[1,1'-biphenyl]-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

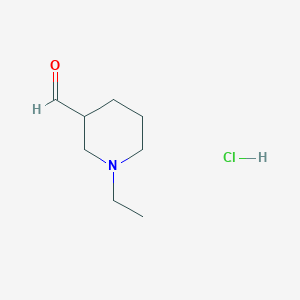

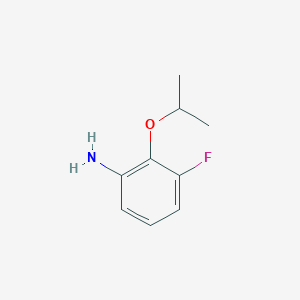

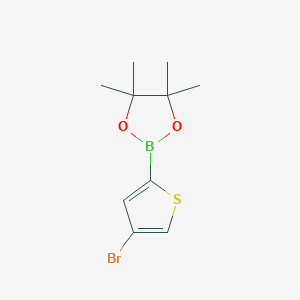

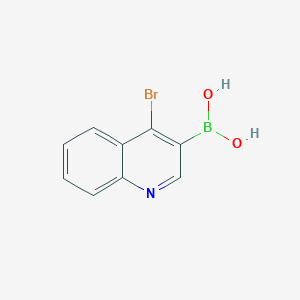

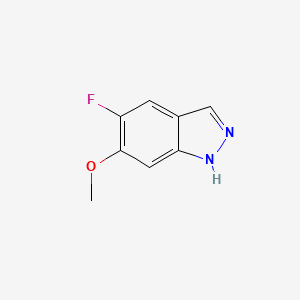

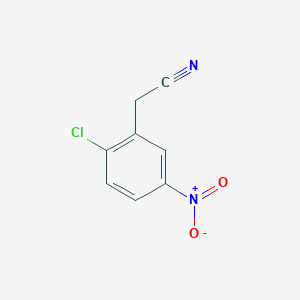

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

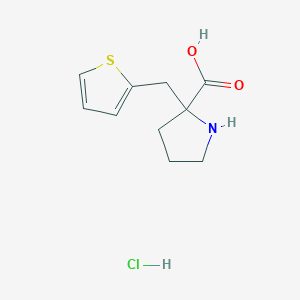

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[(3-Aminothien-2-yl)thio]propanoate](/img/structure/B1439848.png)

![3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid](/img/structure/B1439851.png)

![[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanamine hydrochloride](/img/structure/B1439864.png)